3-(Bromoacetyl)benzamide
Description
3-(Bromoacetyl)benzamide is a benzamide derivative characterized by a bromoacetyl (-COCH₂Br) substituent at the meta position of the benzene ring. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, where its reactivity enables applications in cross-coupling reactions and targeted covalent inhibition of enzymes .
Properties
CAS No. |
92132-77-9 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-(2-bromoacetyl)benzamide |
InChI |
InChI=1S/C9H8BrNO2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2,(H2,11,13) |
InChI Key |
GKELVJRETHDKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Bromoacetyl)benzamide typically involves the bromination of acetylbenzamide. One common method includes the reaction of acetylbenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the acetyl group.
Industrial Production Methods
Industrial production of 3-(Bromoacetyl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromoacetyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
3-(Bromoacetyl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromoacetyl)benzamide involves its interaction with biological molecules. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways depend on the context of its use in biological systems.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Comparisons
The table below highlights structural differences and functional group impacts among 3-(Bromoacetyl)benzamide and related compounds:
Key Observations:
Reactivity: The bromoacetyl group in 3-(Bromoacetyl)benzamide confers higher electrophilicity compared to non-halogenated analogs like 3-Bromobenzamide. This makes it a candidate for covalent drug design . Nitazoxanide’s nitro-thiazole group enables redox cycling, contrasting with the bromoacetyl group’s alkylating mechanism .
Biological Activity :
- Meta-substituted acetamide derivatives (e.g., Compound 8a) show moderate carbonic anhydrase (hCA XII) inhibition, suggesting that substitution position impacts target binding .
- Para-substituted analogs (e.g., Compound 8f) exhibit better inhibitory activity, highlighting the role of steric effects .
Enzyme Inhibition Profiles
- Carbonic Anhydrase (CA) Inhibition: Compound 8a (3-acetamidobenzoyl) and 8f (4-methylbenzamide) show varying Ki values for hCA isoforms, indicating substituent position and bulkiness modulate activity .
Antimicrobial Activity
- Isatin-derived benzamides () with halogen substitutions (5-Cl, 5-I) exhibit enhanced antimicrobial activity, suggesting electron-withdrawing groups improve efficacy. The bromoacetyl group may similarly enhance activity, though direct evidence is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
